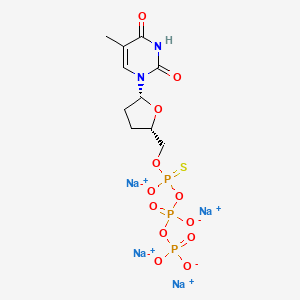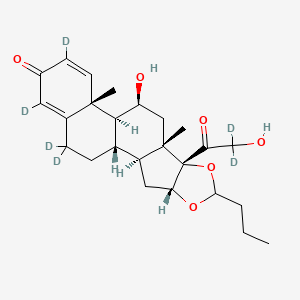
ddTTP-alpha-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ddTTP-alpha-S, also known as 2’, 3’-Dideoxythymidine-5’-O-(1-thiotriphosphate), is used in mass spectrometric genotyping . It is a sulfur-containing nucleoside triphosphate derivative . The molecular formula is C10H17N2O12P3S (free acid) and the molecular weight is 482.2 (free acid) .
Synthesis Analysis
The synthesis of this compound involves the use of DNA polymerase in a process similar to the Sanger method for DNA sequencing . The DNA polymerase incorporates ddNTPs into the reaction, terminating the synthesis of a growing DNA strand and resulting in partially replicated DNA fragments .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphate group modified by sulfur . Since thymidine itself is already lacking the 2’-hydroxy group, 3’-deoxythymidine actually describes the 2’, 3’-dideoxy compound (this compound) .
Chemical Reactions Analysis
In the Sanger method, the incorporation of ddNTPs, such as this compound, terminates the synthesis of a growing DNA strand, resulting in partially replicated DNA fragments . This is because DNA polymerase requires the 3’ OH group of the growing chain and the 5’ phosphate group of the incoming dNTP to create a phosphodiester bond .
Physical And Chemical Properties Analysis
This compound is supplied as a solution in water . The molecular formula is C10H17N2O12P3S and the molecular weight is 570.2 . It is recommended to be stored at -80°C and has a stability of ≥2 years .
Scientific Research Applications
Inhibition of DNA Polymerases : ddTTP is known to inhibit cellular DNA polymerases, impacting DNA synthesis. Kollek, Tseng, and Goulian (1982) found that both aphidicolin and ddTTP inhibited viral DNA synthesis in parvovirus H-1, suggesting the involvement of polymerase alpha and a ddTTP-sensitive enzyme, likely polymerase gamma, in the viral DNA replication mechanism (Kollek, Tseng, & Goulian, 1982).
Role in Cellular DNA Replication : A study by Waqar, Evans, and Huberman (1978) showed that DNA synthesis in HeLa cell lysates was only slightly inhibited by ddTTP, indicating that DNA polymerase alpha may be the sole enzyme required for cellular DNA replication (Waqar, Evans, & Huberman, 1978).
Impact on Adenovirus DNA Replication : Van der Vliet and Kwant (1981) found that adenovirus DNA synthesis in isolated nuclei is strongly inhibited by low concentrations of ddTTP, highlighting the role of DNA polymerase gamma in adenovirus DNA replication (van der Vliet & Kwant, 1981).
Involvement in DNA Repair Synthesis : Dresler and Kimbro (1987) observed that DNA replication and ultraviolet-induced DNA repair synthesis in human cells were more sensitive to ddTTP inhibition than polymerase alpha, suggesting the participation of DNA polymerase delta in these processes (Dresler & Kimbro, 1987).
Role in DNA Replication and Synthesis : Wist (1979) highlighted the major role of DNA polymerase alpha in DNA replication, as evidenced by the effects of ddTTP and other inhibitors on DNA synthesis in HeLa S3 nuclei (Wist, 1979).
Inhibition of DNA Polymerase Gamma : Izuta et al. (1991) found that ddTTP inhibits DNA polymerase gamma by being incorporated into DNA and causing chain termination (Izuta et al., 1991).
Mechanism of Action
The mechanism of action of ddTTP-alpha-S involves its incorporation into the DNA strand by DNA polymerase. The absence of the 3’ OH group in this compound interrupts the condensation reaction between the 5’ phosphate of the incoming nucleotide and the 3’ hydroxyl group of the previous nucleotide on the growing strand . This leads to the termination of the DNA sequence .
Safety and Hazards
Future Directions
The future of ddTTP-alpha-S lies in its potential for improved DNA sequencing. The use of thermostable enzymes that can incorporate ddNTPs with high efficiency has been developed, leading to higher quality cycle sequences . This could lead to more accurate and reliable DNA sequencing in the future .
properties
IUPAC Name |
tetrasodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t7-,8+,27?;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBYCGHHJGEUNT-PPIYBXBVSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na4O12P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)




![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)